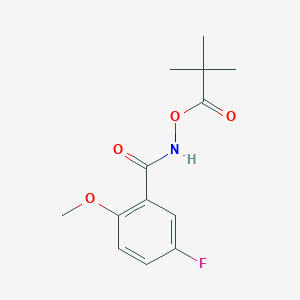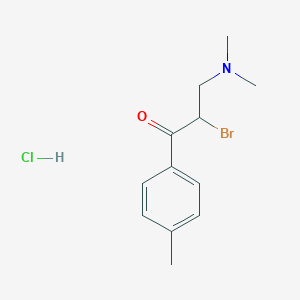
Tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl carbamate group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable substituted phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential pharmaceutical agents. Its structural features, such as the amino and fluoro groups, can be modified to enhance biological activity and selectivity .
Industry: In the chemical industry, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the fluoro group can enhance binding affinity and selectivity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate
- tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate is unique due to the presence of both amino and fluoro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. In comparison, tert-butyl carbamate lacks these substituents, making it less versatile in certain applications. The presence of the fluoro group in tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate also imparts unique properties, but the overall structure and reactivity differ from tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate .
Propiedades
Fórmula molecular |
C12H17FN2O2 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-7-5-9(14)8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |
Clave InChI |
GEXMCJZVHPRTTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)

![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)

![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)




![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)

